molecular formula C20H22F3N3O2 B2996937 1-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-2-[3-(trifluoromethyl)phenyl]ethan-1-one CAS No. 2380058-44-4

1-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-2-[3-(trifluoromethyl)phenyl]ethan-1-one

Cat. No.: B2996937
CAS No.: 2380058-44-4
M. Wt: 393.41
InChI Key: IXQTZQHPEBRKRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-2-[3-(trifluoromethyl)phenyl]ethan-1-one is a complex organic compound that features a combination of heterocyclic and aromatic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-2-[3-(trifluoromethyl)phenyl]ethan-1-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Attachment of the Pyridazinyl Group:

    Introduction of the Trifluoromethylphenyl Group: This is typically done via a Friedel-Crafts acylation reaction, where the trifluoromethyl group is introduced to the aromatic ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-2-[3-(trifluoromethyl)phenyl]ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could yield alcohols or alkanes.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where its unique structure might interact with specific biological targets.

    Industry: The compound could be used in the development of new materials with unique properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of 1-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-2-[3-(trifluoromethyl)phenyl]ethan-1-one would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to Receptors: The compound might bind to specific receptors in the body, modulating their activity.

    Enzyme Inhibition: It could act as an inhibitor of certain enzymes, blocking their activity and affecting metabolic pathways.

    Signal Transduction: The compound might interfere with signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-2-[3-(trifluoromethyl)phenyl]ethan-1-one is unique due to its combination of a piperidine ring, a pyridazinyl group, and a trifluoromethylphenyl group. This unique structure may confer specific properties, such as enhanced stability or reactivity, that are not found in similar compounds.

Properties

IUPAC Name

1-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3N3O2/c1-14-5-6-18(25-24-14)28-13-15-7-9-26(10-8-15)19(27)12-16-3-2-4-17(11-16)20(21,22)23/h2-6,11,15H,7-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXQTZQHPEBRKRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OCC2CCN(CC2)C(=O)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.